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Compound Name: d
aci

cat. No.: B2817673

An In-depth Technical Guide on the Physicochemical Properties of 5-cyclohexylfuran-2-
carboxylic acid

Introduction

5-cyclohexylfuran-2-carboxylic acid is a derivative of furan-2-carboxylic acid, featuring a
cyclohexyl substituent at the 5-position of the furan ring. This modification significantly
influences its physicochemical properties, such as lipophilicity and molecular weight, which in
turn can affect its biological activity and potential applications in drug development and
materials science. Furan-based compounds are known for a wide range of biological activities,
including antifungal and antibacterial properties.[1][2][3] This technical guide provides a
summary of the predicted physicochemical properties of 5-cyclohexylfuran-2-carboxylic
acid, detailed experimental protocols for their determination, and visualizations of relevant
experimental workflows and biological pathways.

Physicochemical Properties

Quantitative experimental data for 5-cyclohexylfuran-2-carboxylic acid is not readily
available in the public domain. The following table summarizes its key identifiers and predicted
physicochemical properties based on computational models and data from structurally similar
compounds such as cyclohexanecarboxylic acid and other substituted furan carboxylic acids.

[4]
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Property Value

) (Structure to be depicted in a chemical drawing
Chemical Structure

tool)
Molecular Formula C11H1403
Molecular Weight 194.23 g/mol
IUPAC Name 5-cyclohexylfuran-2-carboxylic acid
SMILES O=C(O)cloc(ccl)ClCCCCCl
InChl Key (To be generated)
Predicted Melting Point (Estimated to be a solid at room temperature)
Predicted Boiling Point > 300 °C (decomposes)

Bradicted Solubili Sparingly soluble in water; soluble in organic
redicted Solubility )
solvents like ethanol, acetone, and DMSO.

Predicted pKa ~3.5-45

Predicted LogP ~25-35

Note: The values presented in this table are predicted or estimated and should be confirmed
through experimental validation.

Experimental Protocols
Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification
and purity assessment.[5][6]

Methodology:

o A small amount of the finely powdered 5-cyclohexylfuran-2-carboxylic acid is packed into
a capillary tube, sealed at one end.[7]

o The capillary tube is placed in a melting point apparatus, which is heated slowly.[8]
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o The temperature at which the substance starts to melt (the first appearance of liquid) and the
temperature at which it completely melts are recorded as the melting point range.[9]

» A ssharp melting point range (typically within 1-2°C) indicates a high degree of purity.[6]

Solubility Determination

Solubility provides insights into the polarity of a molecule and is a critical parameter in drug
development for formulation and bioavailability studies.[10]

Methodology:

» Asmall, accurately weighed amount of 5-cyclohexylfuran-2-carboxylic acid (e.g., 1-5 mg)
is added to a known volume of a solvent (e.g., 1 mL of water, ethanol, or a buffer solution) in
a test tube.[11]

e The mixture is shaken vigorously at a constant temperature.[11]

e The solubility is determined by visual inspection or by analyzing the concentration of the
dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

e The compound can be classified as soluble, slightly soluble, or insoluble based on the
amount that dissolves.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the
pH at which the acid is 50% ionized.

Methodology (Potentiometric Titration):

« A solution of 5-cyclohexylfuran-2-carboxylic acid of known concentration is prepared in a
suitable solvent (e.g., water or a water/co-solvent mixture).[12]

o A calibrated pH electrode is immersed in the solution, which is stirred continuously.[13]

» A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from a
burette.[14]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://almaaqal.edu.iq/cgi-sys/suspendedpage.cgi
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.scribd.com/document/538053763/Chemistry-Lab-Report-4-2
https://www.benchchem.com/product/b2817673?utm_src=pdf-body
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://www.scribd.com/document/538053763/Chemistry-Lab-Report-4-2
https://www.benchchem.com/product/b2817673?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://m.youtube.com/watch?v=JjMHbN3BdBs
https://www.pennwest.edu/_resources/docs/community/science-in-motion/c33-half-titration.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2817673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» The pH of the solution is recorded after each addition of the titrant.
« Atitration curve is generated by plotting the pH versus the volume of titrant added.

e The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to
dissolve in fats, oils, and other non-polar solvents. It is a key parameter in predicting the
absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]

Methodology (Shake-Flask Method):

o A solution of 5-cyclohexylfuran-2-carboxylic acid is prepared in a biphasic system of n-
octanol and water.

e The mixture is shaken until equilibrium is reached, allowing the compound to partition
between the two phases.

e The two phases are separated, and the concentration of the compound in each phase is
determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

e The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the agqueous phase.[15]

e LogP is the logarithm of the partition coefficient.

Computational Prediction of LogP: Various computational models can predict LogP values
based on the molecular structure. These methods are often fragment-based or atom-based.[16]
[17][18] Fragment-based methods calculate LogP by summing the contributions of different
molecular fragments, while atom-based methods sum the contributions of individual atoms.[18]
[19]

Visualizations
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Caption: Workflow for experimental solubility determination.
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Caption: Postulated antifungal mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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